Methyl 2-[13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate
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Overview
Description
Deacetylnimbinene is a pentanortriterpenoid compound derived from the neem tree (Azadirachta indica). It is one of the many bioactive compounds found in neem, known for its diverse biological activities, including anti-inflammatory, antibacterial, and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deacetylnimbinene can be synthesized from nimbolide through a series of chemical reactions. One common method involves the use of lithium hydroxide monohydrate in tetrahydrofuran at 70°C for 7 hours under an inert atmosphere . This process involves sulfonyl hydrazone-mediated etherification and radical cyclization .
Industrial Production Methods
Industrial production of deacetylnimbinene typically involves extraction from neem seeds and other parts of the neem tree. Advanced techniques like Ultra Performance Liquid Chromatography (UPLC) and tandem mass spectrometry are used to isolate and quantify the compound .
Chemical Reactions Analysis
Types of Reactions
Deacetylnimbinene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using water radical cations under ambient conditions.
Reduction: Specific reduction reactions have not been extensively documented.
Substitution: It can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Substitution: Various organic solvents and catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of deacetylnimbinene, which can have different biological activities.
Scientific Research Applications
Deacetylnimbinene has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in inhibiting insect growth and as an antifeedant.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the formulation of natural pesticides and insect repellents.
Mechanism of Action
Deacetylnimbinene exerts its effects through various molecular targets and pathways. It has been shown to interact with peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), destabilizing its structure and inhibiting its activity . This interaction is crucial for its anticancer properties, as Pin1 plays a significant role in several cellular signaling pathways involved in cancer development .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Deacetylnimbinene is unique due to its specific molecular structure, which allows it to interact with different biological targets compared to its analogues. Its ability to inhibit Pin1 and its diverse biological activities make it a compound of significant interest in both scientific research and industrial applications .
Properties
Molecular Formula |
C26H32O6 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 2-[13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate |
InChI |
InChI=1S/C26H32O6/c1-13-6-7-19(27)25(3)18(11-20(28)30-5)26(4)22-14(2)16(15-8-9-31-12-15)10-17(22)32-24(26)23(29)21(13)25/h6,8-9,12,16-18,21,23-24,29H,7,10-11H2,1-5H3 |
InChI Key |
KUCNSNKUGFEHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=O)C2(C1C(C3C(C2CC(=O)OC)(C4=C(C(CC4O3)C5=COC=C5)C)C)O)C |
Origin of Product |
United States |
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